N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide
Overview
Description
N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Synthesis
N-(1-ethylpropyl)-2-(4-methylphenyl)acetamide is involved in chemoselective synthesis processes. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, employs Novozym 435 as a catalyst. This process is optimized through various parameters, such as acyl donors and temperature, to improve efficiency and selectivity (Magadum & Yadav, 2018).
Environmental Degradation and Toxicology
Research has also focused on the environmental fate, metabolism, and toxicological aspects of related compounds. Studies on chloroacetamide herbicides highlight the complex metabolic pathways involved in their biodegradation and the potential carcinogenic properties associated with their use (Coleman et al., 2000). Additionally, the metabolism of these compounds in human and rat liver microsomes has been compared, providing insights into interspecies differences in metabolic processing and implications for human health risk assessment (Coleman et al., 2000).
Drug Metabolism and Pharmacological Properties
The conversion of acetaminophen to bioactive compounds through enzymatic pathways in the nervous system demonstrates the pharmaceutical relevance of related acetamide compounds. This research provides a molecular basis for the analgesic effects of acetaminophen and highlights the role of fatty acid conjugation in drug metabolism (Högestätt et al., 2005).
Photocatalytic Degradation
Studies on the enhanced photocatalytic activity of graphene/titanium dioxide nanocomposites for the degradation of acetaminophen address the environmental impact of pharmaceutical pollutants. This research offers a promising approach to water treatment and pollution mitigation, showcasing the application of nanotechnology in environmental remediation (Tao et al., 2015).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug candidate highlight the potential therapeutic applications of acetamide derivatives. This work underscores the importance of structural analysis and in silico modeling in the development of new pharmacological agents (Sharma et al., 2018).
Properties
IUPAC Name |
2-(4-methylphenyl)-N-pentan-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-13(5-2)15-14(16)10-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHLCFQSRYWBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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